Cas no 1918-08-7 (Benzenamine,4-methyl-2,6-dinitro-N,N-dipropyl-)

Yellow solid.melting point42℃.boiling point118℃(13.3Pa).27In water at ℃solubilityby304mg/L.Mouse acute oralLD503600mg/kg.Pre bud herbicide.from2,6-Dinitro-4-Methyl chlorobenzene reacts with di-n-propylamine to form.Used to control weeds in turf.
Benzenamine,4-methyl-2,6-dinitro-N,N-dipropyl- structure
1918-08-7 structure
Product Name:Benzenamine,4-methyl-2,6-dinitro-N,N-dipropyl-
CAS No:1918-08-7
Molecular Formula:C13H19N3O4
Molecular Weight:281.30766
CID:140135
PubChem ID:15966

Benzenamine,4-methyl-2,6-dinitro-N,N-dipropyl- Properties

Names and Identifiers

    • Benzenamine,4-methyl-2,6-dinitro-N,N-dipropyl-
    • N,N-DIPROPYL-2,6-DINITRO-PARA-TOLUIDINE
    • 2,6-DINITRO-N,N-DIPROPYL-PARA-TOLUIDINE
    • 4-methyl-2,6-dinitro-N,N-dipropylaniline
    • DIPROPALIN
    • 2,6-Dinitro-p-tolyldipropylamine
    • Benzenamine, 4-methyl-2,6-dinitro-N,N-dipropyl-
    • UNII-389074G62J
    • 1918-08-7
    • 4-METHYL-2,6-DINITRO-N,N-DIPROPYLBENZENAMINE
    • Caswell No. 391C
    • DTXSID1041895
    • NS00125608
    • 3,5-DINITRO-4-DIPROPYLAMINOTOLUENE
    • SCHEMBL1876519
    • N,N-Dipropyl-2,6-dinitro-p-toluidine
    • 1-12-00-00443 (Beilstein Handbook Reference)
    • N,N-DIPROPYL-2,6-DINITRO-4-METHYLANILINE
    • 2,6-Dinitro-N,N-di-n-propyl-p-toluidine
    • UDVZOMAEGATTSE-UHFFFAOYSA-N
    • N,N-di(n-propyl)-2,6-dinitro-4-methylaniline
    • p-Toluidine, 2,6-dinitro-N,N-dipropyl-
    • DIPROPALIN [MI]
    • N,N-Di-n-propyl-2,6-dinitro-4-methylaniline
    • L-35355
    • BRN 2816199
    • Q27256766
    • EPA Pesticide Chemical Code 391400
    • 2,6-DINITRO-N,N-DIPROPYL-4-METHYLANILINE
    • 2,6-Dinitro-N,N-dipropyl-p-toluidine
    • 389074G62J
    • 4-Methyl-2,6-dinitro-N,N-dipropylaniline
    • InChIKey: UDVZOMAEGATTSE-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H19N3O4/c1-4-6-14(7-5-2)13-11(15(17)18)8-10(3)9-12(13)16(19)20/h8-9H,4-7H2,1-3H3
    • SMILES: CC1C=C([N+]([O-])=O)C(N(CCC)CCC)=C([N+]([O-])=O)C=1

Computed Properties

  • Exact Mass: 281.13767
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 281.13755610g/mol
  • Heavy Atom Count: 20
  • Complexity: 310
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.8
  • Topological Polar Surface Area: 94.9Ų

Experimental Properties

  • PSA: 89.52
  • Melting Point: 80°

Benzenamine,4-methyl-2,6-dinitro-N,N-dipropyl- Related Literature

1918-08-7 (Benzenamine,4-methyl-2,6-dinitro-N,N-dipropyl-) Related Products

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/
atkchemica
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.chemfish.com/
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd